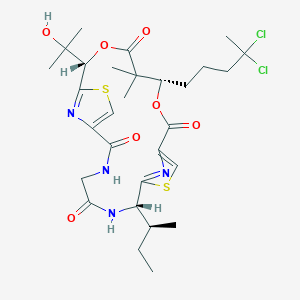

Sanglifehrin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

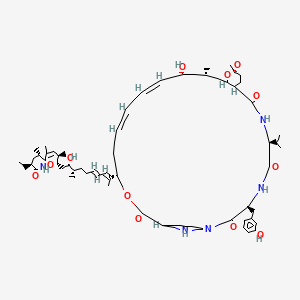

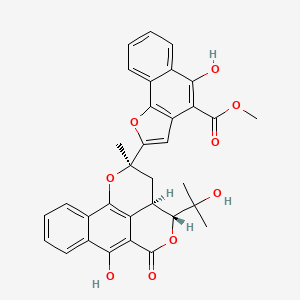

Sanglifehrin D is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Cell Cycle Inhibition and Tumor Suppression : Sanglifehrin A, a related compound, activates the tumor suppressor gene p53, leading to the up-regulation of p21, which inhibits the cyclinE-Cdk2 complex. This process effectively blocks cell cycle progression, particularly in T cells (Zhang, Youn, & Liu, 2001).

Immunosuppressive Effects : Sanglifehrin A has demonstrated a profound ability to decrease dendritic cell functions vital for immune response. This includes reduced receptor-mediated endocytosis and macropinocytosis, significantly impacting IL-12p70 production, a key cytokine in immune regulation (Hackstein et al., 2007).

Potential in Treating Viral Infections : Sangamides, derivatives of sanglifehrin A, exhibit potential in treating chronic HCV infection, suggesting a broad application of Sanglifehrin D in antiviral therapies (Moss et al., 2012).

Preclinical Characterization for Hepatitis C : Natural sanglifehrins like Sanglifehrin D have shown potent effects in disrupting NS5A-CypA complex formation, crucial in HCV replication. Their unique structural differences from cyclosporines make them promising leads for novel antiviral compounds (Gregory et al., 2011).

Effect on Dendritic Cells and Immune Response : Sanglifehrin A uniquely affects antigen uptake receptor expression and endocytic capacity of human dendritic cells, indicating a novel mechanism of immunosuppression different from other immunophilin-binding drugs (Woltman, Schlagwein, van der Kooij, & van Kooten, 2004).

Synthetic Approaches : Efficient synthetic routes have been developed for Sanglifehrin A, aiding in pharmacokinetic studies and potentially for Sanglifehrin D as well (Wagner et al., 2005).

Chemokine and Migration Inhibition : Sanglifehrin A suppresses dendritic cell chemokine production and migration, offering insights into its unique immunobiological action and potential therapeutic applications in inflammation and autoimmune diseases (Immecke et al., 2011).

Inhibition of Bioactive IL-12 Production : Sanglifehrin A notably inhibits IL-12p70 production by human dendritic cells, a critical cytokine in inflammation and autoimmune diseases. This action is distinct from other known immunosuppressants like cyclosporin A and rapamycin (Steinschulte et al., 2003).

Fermentation and Activity Assay Development : Research on Sanglifehrin A includes establishing fermentation methods and activity assays, which are crucial for understanding its pharmacological properties and potential applications (Qu, 2007).

Structural and Biological Evaluation of Analogs : The synthesis of Sanglifehrin A and B and their analogs, along with biological evaluations, has been conducted to understand their immunosuppressive activity, providing a foundation for developing new therapeutic agents (Chang, Flaxman, & Woo, 2021).

Propiedades

Nombre del producto |

Sanglifehrin D |

|---|---|

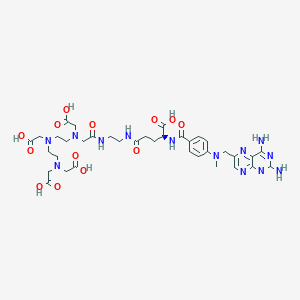

Fórmula molecular |

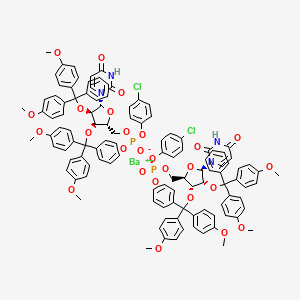

C61H91N5O12 |

Peso molecular |

1086.4 g/mol |

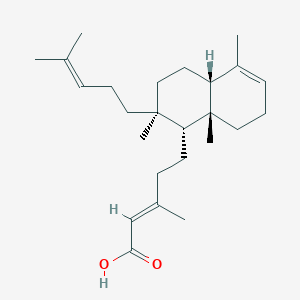

Nombre IUPAC |

(3S,6S,9R,12S,14R,15S,16S,17E,19E,22S,25S)-22-[(2E,4E,8S,9S)-10-[(2S,3R,6R,9S,11S)-9-ethyl-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undec-4-en-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone |

InChI |

InChI=1S/C61H91N5O12/c1-12-44-32-41(8)61(64-55(44)70)40(7)31-39(6)52(77-61)35-50(69)37(4)21-15-13-16-22-38(5)51-27-18-14-17-26-49(68)42(9)54-46(28-29-60(10,75-11)78-54)56(71)63-53(36(2)3)57(72)62-48(34-43-23-19-24-45(67)33-43)58(73)66-30-20-25-47(65-66)59(74)76-51/h13-14,16-19,22-24,26,31,33,36-37,39,41-42,44,46-54,65,67-69H,12,15,20-21,25,27-30,32,34-35H2,1-11H3,(H,62,72)(H,63,71)(H,64,70)/b16-13+,18-14+,26-17+,38-22+/t37-,39+,41-,42-,44-,46+,47-,48-,49-,50-,51-,52-,53-,54+,60-,61-/m0/s1 |

Clave InChI |

RYRBOTOSXJJGLX-YYUPCZRHSA-N |

SMILES isomérico |

CC[C@H]1C[C@@H]([C@@]2(C(=C[C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@@H]4[C@@H](CC[C@@](O4)(C)OC)C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)C)NC1=O)C |

SMILES canónico |

CCC1CC(C2(C(=CC(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C4C(CCC(O4)(C)OC)C(=O)NC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)C)NC1=O)C |

Sinónimos |

sanglifehrin D |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

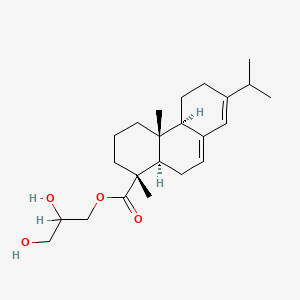

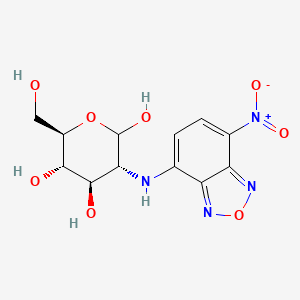

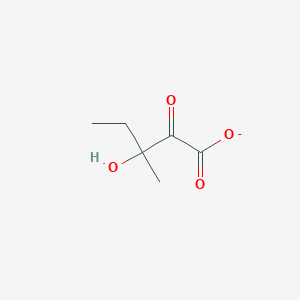

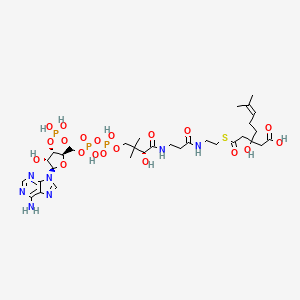

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{4-[1-(4-{2-[4-(3-Diethylamino-propoxy)-phenyl]-benzoimidazol-1-yl}-butyl)-1H-benzoimidazol-2-yl]-phenoxy}-propyl)-diethyl-amine](/img/structure/B1247712.png)